Methyl 5-amino-3-chloropyridine-2-carboxylate
CAS No.: 1256825-20-3
Cat. No.: VC0059533
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.595
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256825-20-3 |
|---|---|
| Molecular Formula | C7H7ClN2O2 |
| Molecular Weight | 186.595 |
| IUPAC Name | methyl 5-amino-3-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3 |
| Standard InChI Key | PLZMKCGJVQACFC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=N1)N)Cl |
Introduction
Chemical Properties
Methyl 5-amino-3-chloropyridine-2-carboxylate possesses distinct chemical properties that influence its reactivity, stability, and potential applications. These properties are primarily determined by its molecular structure and the specific arrangement of functional groups on the pyridine ring.
Physical and Structural Properties
The compound is characterized by its heterocyclic structure based on a pyridine ring with three key functional groups strategically positioned: an amino group at the 5-position, a chloro substituent at the 3-position, and a methyl carboxylate group at the 2-position. This particular substitution pattern influences its electronic distribution, solubility profile, and reactivity patterns.
Table 1 summarizes the key physical and chemical properties of Methyl 5-amino-3-chloropyridine-2-carboxylate:
| Property | Value | Note |
|---|---|---|
| CAS Number | 1256825-20-3 | Registry identifier |
| Molecular Formula | C₇H₇ClN₂O₂ | Empirical formula |
| Molecular Weight | 186.595 g/mol | Calculated mass |
| Appearance | Typically a crystalline solid | Physical state at room temperature |
| Solubility | Moderately soluble in organic solvents | Typical of pyridine derivatives |
| Melting Point | Not specified in literature | Requires experimental determination |
| pKa | Not specified in literature | Expected to be influenced by amino and pyridine nitrogen |
Electronic and Spectroscopic Properties
The electronic properties of Methyl 5-amino-3-chloropyridine-2-carboxylate are significantly influenced by the electron-donating amino group and the electron-withdrawing chloro and ester functionalities. These substituents create a unique electronic distribution across the pyridine ring, affecting its reactivity in various chemical transformations.
While specific spectroscopic data for this compound is limited in the available literature, it is expected to exhibit characteristic absorption patterns in UV-visible spectroscopy due to the conjugated π-system of the pyridine ring. Additionally, its infrared spectrum would feature distinctive bands corresponding to the amine (N-H stretching), ester carbonyl (C=O stretching), and pyridine ring vibrations.
Biological Activities
Pyridine derivatives, including Methyl 5-amino-3-chloropyridine-2-carboxylate, have demonstrated diverse biological activities that make them valuable compounds in pharmaceutical research and development. While specific data on Methyl 5-amino-3-chloropyridine-2-carboxylate is limited, insights can be gained from the activities of structurally similar compounds.
Antimicrobial Properties
Many pyridine derivatives exhibit significant antimicrobial activities against various pathogens. The presence of the chloro substituent in Methyl 5-amino-3-chloropyridine-2-carboxylate may enhance its antimicrobial potential, as halogenated compounds often demonstrate improved penetration through microbial cell membranes. Structural analogs of this compound have shown promising antibacterial and antifungal properties, suggesting that Methyl 5-amino-3-chloropyridine-2-carboxylate might possess similar activities.
| Biological Activity | Evidence Level | Potential Mechanism |
|---|---|---|
| Antimicrobial | Inferred from analogs | Membrane disruption, enzyme inhibition |
| Anti-inflammatory | Inferred from analogs | Inhibition of inflammatory mediators |
| Antitumor | Inferred from analogs | Antiproliferative effects, apoptosis induction |
| Enzyme inhibition | Theoretical | Interaction with nucleophilic enzyme active sites |
| Receptor modulation | Theoretical | Binding to heterocyclic ligand recognition sites |
Further experimental studies are necessary to validate these potential biological activities and elucidate the specific mechanisms of action of Methyl 5-amino-3-chloropyridine-2-carboxylate.
Applications in Research
Methyl 5-amino-3-chloropyridine-2-carboxylate serves as a valuable tool in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its unique structural features and reactivity profile make it a versatile building block for the development of more complex molecules with potential therapeutic applications.
Medicinal Chemistry Applications
In medicinal chemistry, Methyl 5-amino-3-chloropyridine-2-carboxylate and related compounds serve as important precursors or intermediates in the synthesis of more complex molecules with therapeutic potential. The compound's functionality allows for diverse chemical transformations that can lead to the development of novel drug candidates. Some specific applications include:
Development of Receptor Modulators
The pyridine scaffold is present in numerous receptor-targeting drugs. Methyl 5-amino-3-chloropyridine-2-carboxylate can serve as a starting point for the synthesis of compounds that modulate various receptors, including those involved in neurological disorders, immune responses, and metabolic regulation.
Enzyme Inhibitor Design
The functional groups present in Methyl 5-amino-3-chloropyridine-2-carboxylate provide opportunities for establishing key interactions with enzyme active sites. Researchers can exploit these features to design selective enzyme inhibitors for various therapeutic applications.
Liver X Receptor (LXR) Targeting
The search results specifically mention that related pyridine derivatives have been used in the development of compounds targeting liver X receptors (LXRs) for cholesterol metabolism. This suggests that Methyl 5-amino-3-chloropyridine-2-carboxylate might serve as a useful scaffold for developing LXR modulators with potential applications in lipid disorders.
Organic Synthesis Applications
Beyond medicinal chemistry, Methyl 5-amino-3-chloropyridine-2-carboxylate finds applications in various aspects of organic synthesis:
Building Block for Heterocyclic Chemistry
The compound can serve as a starting material for the synthesis of more complex heterocyclic systems, including fused ring systems that incorporate the pyridine moiety. These complex heterocycles often display interesting physical, chemical, and biological properties.
Functional Group Transformations
The multiple functional groups in Methyl 5-amino-3-chloropyridine-2-carboxylate allow for selective transformations that can be used to demonstrate the scope and limitations of various synthetic methodologies. This makes the compound valuable in method development studies.
Cross-Coupling Reactions
The chloro substituent provides a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings. These reactions can be used to introduce carbon-carbon or carbon-heteroatom bonds at the 3-position, further expanding the diversity of accessible derivatives.
Comparison with Similar Compounds
Understanding the relationship between Methyl 5-amino-3-chloropyridine-2-carboxylate and structurally related compounds provides valuable insights into its unique properties and potential applications. This section examines various structural analogs, highlighting similarities and differences in their physical, chemical, and biological properties.
Comparison with Other Functionalized Pyridines
Functionalized pyridines constitute a diverse class of compounds with various substitution patterns. When comparing Methyl 5-amino-3-chloropyridine-2-carboxylate with other functionalized pyridines, several key aspects can be considered:
5-Amino-2-methylpyridine
5-Amino-2-methylpyridine (CAS: 3430-14-6) shares the 5-amino substitution pattern with Methyl 5-amino-3-chloropyridine-2-carboxylate but differs in the 2-position (methyl vs. carboxylate) and lacks the 3-chloro substituent. This compound has a molecular weight of 108.14 g/mol and has been studied for various biological activities including antimicrobial and neuroprotective effects. The absence of the chloro substituent and the carboxylate group likely results in different electronic properties and reactivity patterns.
Methyl 5-acetyl-3-chloropyridine-2-carboxylate
Methyl 5-acetyl-3-chloropyridine-2-carboxylate represents an important structural analog where the 5-amino group is replaced by an acetyl functionality. This compound serves as a potential synthetic precursor to Methyl 5-amino-3-chloropyridine-2-carboxylate through appropriate transformations of the acetyl group. The presence of the acetyl group instead of an amino group significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.
Structure-Activity Relationship Analysis
Structure-activity relationship (SAR) analysis provides insights into how structural modifications affect biological activity. While comprehensive SAR data specifically for Methyl 5-amino-3-chloropyridine-2-carboxylate is limited, general trends observed with similar compounds can be informative:
Effect of the Amino Group
The amino group at the 5-position typically enhances water solubility and provides a site for hydrogen bonding interactions with biological targets. It also serves as a versatile handle for further functionalization in medicinal chemistry applications.
Influence of the Chloro Substituent
The chloro substituent at the 3-position affects the electronic distribution across the pyridine ring and typically enhances lipophilicity. In many bioactive compounds, halogen substituents like chlorine contribute to improved membrane permeability and binding interactions with target proteins.
Role of the Carboxylate Ester
The methyl carboxylate at the 2-position provides an additional site for potential interactions with biological targets. Ester groups can serve as hydrogen bond acceptors and may be subject to enzymatic hydrolysis in biological systems, which can influence the pharmacokinetic profile of the compound.
Table 3 presents a comparative analysis of Methyl 5-amino-3-chloropyridine-2-carboxylate and selected structural analogs:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|---|
| Methyl 5-amino-3-chloropyridine-2-carboxylate | C₇H₇ClN₂O₂ | 186.595 g/mol | Reference compound | Reference properties |
| 5-Amino-2-methylpyridine | C₆H₈N₂ | 108.14 g/mol | Methyl instead of carboxylate at 2-position, no chloro at 3-position | Lower molecular weight, different electronic properties, increased basicity |
| Methyl 5-acetyl-3-chloropyridine-2-carboxylate | C₉H₈ClNO₃ | ~213 g/mol | Acetyl instead of amino at 5-position | Different hydrogen bonding profile, altered electronic properties |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 g/mol | Positional isomer with different substitution pattern | Different reactivity and binding profile |
This comparative analysis highlights the unique structural features of Methyl 5-amino-3-chloropyridine-2-carboxylate and how these features might contribute to its specific chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume